4-[(3-Ethoxy-2,2-dimethylcyclobutyl)-methylcarbamoyl]benzoic acid
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Overview
Description
4-[(3-Ethoxy-2,2-dimethylcyclobutyl)-methylcarbamoyl]benzoic acid is a complex organic compound characterized by its unique structural features It contains a cyclobutyl ring, an ethoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethoxy-2,2-dimethylcyclobutyl)-methylcarbamoyl]benzoic acid typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Carbamoylation: The carbamoyl group is added through a reaction between an amine and a chloroformate.
Benzoic Acid Formation: The final step involves the formation of the benzoic acid moiety, which can be achieved through a Friedel-Crafts acylation reaction followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Ethoxy-2,2-dimethylcyclobutyl)-methylcarbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[(3-Ethoxy-2,2-dimethylcyclobutyl)-methylcarbamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(3-Ethoxy-2,2-dimethylcyclobutyl)-methylcarbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Ethoxy-2,2-dimethylcyclobutyl)amino]benzoic acid: Similar structure but with an amino group instead of a carbamoyl group.
4-[(3-Methoxy-2,2-dimethylcyclobutyl)-methylcarbamoyl]benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-[(3-Ethoxy-2,2-dimethylcyclobutyl)-methylcarbamoyl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.
Uniqueness
4-[(3-Ethoxy-2,2-dimethylcyclobutyl)-methylcarbamoyl]benzoic acid is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-[(3-ethoxy-2,2-dimethylcyclobutyl)-methylcarbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-5-22-14-10-13(17(14,2)3)18(4)15(19)11-6-8-12(9-7-11)16(20)21/h6-9,13-14H,5,10H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIDGSVYRCBXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)N(C)C(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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